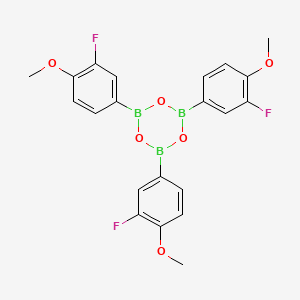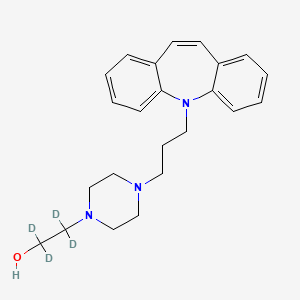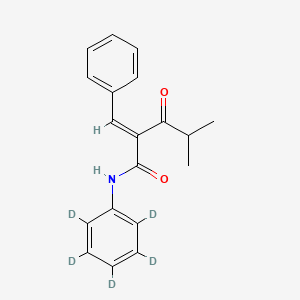![molecular formula C₁₆H₂₃NO₃ B1146796 (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide CAS No. 196597-88-3](/img/structure/B1146796.png)
(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler compounds. Techniques such as step-growth polyaddition, polycondensation, and ring-opening polymerization are common methods for synthesizing polymers with specific functional groups or molecular architectures (G. Rokicki, P. Parzuchowski, & M. Mazurek, 2015). For compounds similar to the one mentioned, methods might include cyclization reactions, functional group transformations, and chiral synthesis to achieve the desired stereochemistry.
Molecular Structure Analysis
Molecular structure analysis of complex molecules typically involves spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. X-ray crystallography can also provide detailed insights into the molecular geometry and atomic configuration. These analyses are crucial for confirming the structure of synthesized compounds and understanding their stereochemical properties.
Chemical Reactions and Properties
The reactivity of complex organic compounds is largely determined by their functional groups and molecular structure. For example, hydroxyl (-OH) groups can participate in dehydration reactions, ether formation, and serve as nucleophiles in substitution reactions. The specific chemical reactions and properties would depend on the functional groups present in the molecule and their relative positioning.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystallinity can be determined through various analytical techniques. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to study thermal properties. These properties are essential for understanding the behavior of the compound under different conditions and its potential applications.
Chemical Properties Analysis
Chemical properties, including reactivity towards specific reagents, stability under various conditions, and the presence of chiral centers, are critical for the application of organic compounds. Techniques such as titration, spectroscopic analysis, and chromatography can be employed to study these properties.
For more specific information on "(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide," detailed synthesis protocols, molecular modeling, and experimental characterization would be necessary. Unfortunately, the search did not return direct results on this compound, suggesting it may be less common or not extensively studied in the available literature.
References (Sources)
Aplicaciones Científicas De Investigación
Compound Synthesis and Characterization
- (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide and related compounds are often synthesized for various scientific purposes. For instance, Manolov, Ivanov, and Bojilov (2020) synthesized a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, employing methods that could be analogous to those used for synthesizing the target compound. The synthesized compound was thoroughly characterized using NMR, UV, IR, and mass spectral data, emphasizing the importance of meticulous analytical methods in compound identification and characterization (Manolov, Ivanov, & Bojilov, 2020).
Pharmacological Investigations
- Compounds with structures similar to (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide have been subject to pharmacological studies. For instance, various derivatives have been synthesized and tested for their antibacterial and antifungal properties. Helal et al. (2013) reported that certain synthesized derivatives showed significant antibacterial and antifungal activities, demonstrating the potential for these compounds in medical applications (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Compound Polymorphism Studies
- The study of polymorphic forms of compounds structurally related to (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide provides insights into the complexities of pharmaceutical compounds. Vogt et al. (2013) characterized two polymorphic forms of a similar compound, highlighting the challenges and intricacies involved in the analytical and physical characterization of pharmaceutical compounds (Vogt, Williams, Johnson, & Copley, 2013).
Chronobiotic Activity Studies
- In the realm of circadian biology, some compounds related to (S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide have been evaluated for their chronobiotic activities. Epperson et al. (2004) synthesized and assessed fluoren-9-yl ethyl amides for their binding to human melatonin MT(1) and MT(2) receptors, and one of the compounds demonstrated significant chronobiotic properties, suggesting the potential of structurally similar compounds in influencing biological rhythms (Epperson, Bruce, Catt, Deskus, Hodges, Karageorge, Keavy, Mahle, Mattson, Ortiz, Parker, Takaki, Watson, & Yevich, 2004).
Propiedades
IUPAC Name |
N-[2-[(1S)-6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-15(20)17-9-7-12-4-3-11-5-6-14(19)13(8-10-18)16(11)12/h5-6,12,18-19H,2-4,7-10H2,1H3,(H,17,20)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKXHOSEOOXLP-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C(=C(C=C2)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C(=C(C=C2)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)

